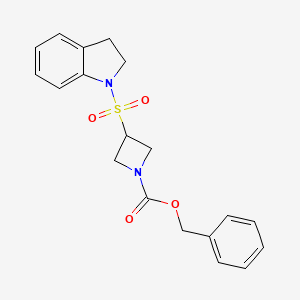

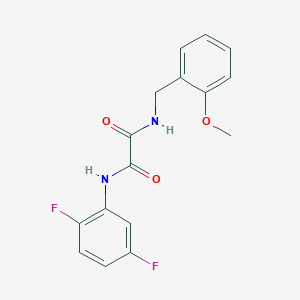

![molecular formula C11H14ClNO2 B2827679 N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide CAS No. 893766-12-6](/img/structure/B2827679.png)

N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation for Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, was synthesized through chemoselective monoacetylation using Novozym 435 as a catalyst. This process, involving acyl donors like vinyl acetate, highlights a kinetically controlled synthesis pathway crucial for antimalarial drug development (Magadum & Yadav, 2018).

Metabolism of Chloroacetamide Herbicides

A study on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provided insights into the metabolic pathways and potential toxicological profiles of compounds similar to N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide, shedding light on environmental and health impacts (Coleman et al., 2000).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into 2-(substituted phenoxy) acetamide derivatives unveiled potential anticancer, anti-inflammatory, and analgesic properties. This includes the synthesis of compounds exhibiting significant biological activities, suggesting therapeutic applications beyond herbicide action (Rani et al., 2014).

Synthesis and Antimicrobial Evaluation

The synthesis of novel imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide demonstrated antimicrobial activities, contributing to the development of new antimicrobial agents. These findings open avenues for the application of this compound derivatives in combating microbial infections (Fuloria et al., 2009).

Environmental Persistence and Degradation

Studies on the environmental behavior of chloroacetanilide herbicides, including their reception, activity in soil, and presence in the hydrologic system, provide critical information on the environmental fate and degradation pathways. This research is essential for assessing the environmental impact and developing strategies for the safe use and disposal of such compounds (Banks & Robinson, 1986).

Biodegradation Mechanisms

Investigations into the biodegradation mechanisms of acetochlor highlight the role of microbial enzymes in the breakdown of chloroacetanilide herbicides. This research underpins bioremediation strategies for the detoxification of contaminated environments (Wang et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-8-7-10(3-4-11(8)12)15-6-5-13-9(2)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLMFXSJKMYVCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCNC(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2827599.png)

![6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2827608.png)

![1-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea](/img/structure/B2827609.png)

![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile](/img/structure/B2827610.png)

![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)imidazolidin-4-one](/img/structure/B2827611.png)

![6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![4-[3-(pyridin-2-yloxy)benzoyl]morpholine](/img/structure/B2827617.png)